[1] Synthesis and bioreductive potential of a mono N-oxide derivative of the alkylating agent chlorambucil. [] Two novel nucleoside ester derivatives of chlorambucil as potential antileukemic prodrugs: a preliminary study [] Comparative Effectiveness of Ofatumumab (O) in Combination with Chlorambucil (Chl) Versus Bendamustine (B), and Obinutuzumab (GA101) or Rituximab (R) in Combination with Chlorambucil for Chronic Lymphocytic Leukaemia (CLL) [] Gene Mutations and Treatment Outcome in CLL Patients Treated with Chlorambucil (Chl) or Ofatumumab-Chl (O-Chl): Results from the Phase III Study COMPLEMENT1 (OMB110911) [] Cytotoxicity of chlorambucil immobilized on magnetic iron oxide nanoparticles Fe 3 O 4 [] And chlorambucil combination of nilotinib for the treatment of chronic lymphocytic leukemia [] Versus Chlorambucil for the First-Line Treatment of Chronic Lymphocytic Leukemia in England and Wales : A Cost-Utility Analysis [] Synthesis and bioreductive potential of a mono Noxide derivative of the alkylating agent chlorambucil [] Cytotoxicity of chlorambucil immobilized on magnetic iron oxide nanoparticles Fe 3 O 4 [] Kinetic Evaluation of Anti-tumor Chlorambucil Release from O-stearoyl Mannose PLGA Nanoparticles [] Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxyguanosine. [] Heptakis(2,6-di-O-methyl)-beta-cyclodextrin complexation with the antitumor agent chlorambucil. [] Alkylating agents from sugars: synthesis of chlorambucil derivatives carried by chiral glycosyl glycerols derived from D-glucosamine. [] Synthesis of New Chlorambucil Derivatives with Expected Antitumor Activity [] Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxyguanosine. [] Not applicable - this information was not found in the provided abstracts but is general knowledge. [] Synthesis and bioreductive potential of a mono Noxide derivative of the alkylating agent chlorambucil [] Alkylating agents from sugars: synthesis of chlorambucil derivatives carried by chiral glycosyl glycerols derived from D-glucosamine. [] The synthesis and high-resolution NMR spectroscopy of ethyl N-(2-triphenylmethylthio)ethanoyl-O-{4′-[4″-(1″-bis(2″′-chloroethyl)amino)phenyl]butanoyl}-L-seryl-S-benzyl-L-cysteine: a chelate–chlorambucil complex for use as a ligand for 99mTc radio-imaging [] Chlorambucil-induced Toxicity, Mutagenicity and Gene Expression Alterations in Normal and DNA Repair-deficient Escherichia Coli Strains
Ortho-chlorambucil is synthesized from 4-phenylbutanoic acid, which undergoes various chemical modifications to produce the final compound. It belongs to the class of alkylating agents and is categorized as a nitrogen mustard. These compounds are known for their ability to form covalent bonds with DNA, thereby disrupting cellular processes essential for cancer cell proliferation.
The synthesis of ortho-chlorambucil involves several key steps:
These steps are critical for achieving high yields and purity of the final product, with specific attention paid to reaction conditions such as temperature and solvent choice .
Ortho-chlorambucil has a complex molecular structure characterized by its aromatic ring and alkyl side chains. The molecular formula is , and its structure includes:
The structural configuration plays a significant role in its interaction with biological targets, influencing both efficacy and toxicity .
Ortho-chlorambucil participates in various chemical reactions that are central to its function as an anticancer agent:
The mechanism of action for ortho-chlorambucil involves several steps:
Ortho-chlorambucil exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for clinical use .
Ortho-chlorambucil has several scientific applications:
Ortho-chlorambucil (2-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid) represents a strategically modified derivative of the classic nitrogen mustard alkylating agent chlorambucil. This positional isomer features a chlorine atom adjacent (ortho) to the alkylating nitrogen mustard group rather than the conventional para position. This deliberate structural alteration significantly influences its electronic distribution, steric accessibility, and conformational flexibility, thereby modulating its DNA alkylation kinetics and biological targeting [1] [4]. Chlorambucil itself has been a cornerstone in treating chronic lymphocytic leukemia and lymphomas, but its clinical utility is hampered by inherent limitations: poor aqueous solubility, lack of tumor selectivity, systemic toxicity (notably bone marrow suppression), and the emergence of multidrug resistance (MDR) mechanisms [1] [2]. These challenges necessitate innovative molecular redesign strategies.
Hybridization emerges as a powerful paradigm to overcome these limitations. It involves the covalent conjugation of ortho-chlorambucil with diverse pharmacophores (natural products, enzyme inhibitors, targeting ligands, or other cytotoxic agents) via cleavable or non-cleavable linkers [1] [7]. The core objective is to create single-molecule entities exhibiting:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7